6-Chloro-2,3-dimethylquinoxaline-5,8-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7697-85-0 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
6-chloro-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C10H7ClN2O2/c1-4-5(2)13-9-8(12-4)7(14)3-6(11)10(9)15/h3H,1-2H3 |
InChI Key |
XRMUPGHNEKEVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)Cl)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 6 Chloro 2,3 Dimethylquinoxaline 5,8 Dione
Redox Chemistry of Quinoxaline-5,8-diones
The quinone moiety is the primary center for the redox activity of quinoxaline-5,8-diones. This activity is crucial to the biological effects of related compounds, such as streptonigrin, which contains a similar quinoline-5,8-dione core and acts as a bioreductive agent researchgate.net. The electron-withdrawing nature of the heterocyclic ring system influences the reduction potentials of the quinone.
The oxidation of the quinoxaline (B1680401) ring system itself, rather than the dione, can lead to the formation of N-oxides. While direct oxidation of quinoxalines to quinoxaline 1,4-dioxides with agents like peroxy acids or hydrogen peroxide is often inefficient due to deactivation after the first N-oxidation, more potent methods have been developed nih.gov. For instance, a complex of hypofluorous acid with acetonitrile has been used for such oxidations nih.gov. The oxidation of substituted dihydroquinoxalines is a common final step in the synthesis of quinoxalines, often occurring through air oxidation chim.it.
In the context of synthesis, oxidative demethylation of 5,8-dimethoxy-2,3-disubstituted-quinoxalines is a key step to produce the corresponding quinoxaline-5,8-diones niscpr.res.in. This process highlights the stability of the dione system once formed.
The quinone system of quinoxaline-5,8-diones is readily reduced. The reduction potential is influenced by substituents on the ring. A study on 2,3-dimethyl-5,8-quinoxalinedione and its derivatives using polarography showed that the half-wave potential is affected by the electronic properties of the substituents acs.org. The presence of electron-withdrawing groups, like the chloro group in 6-Chloro-2,3-dimethylquinoxaline-5,8-dione, would be expected to increase the reduction potential, making it more easily reduced.
The reduction can proceed in stages, typically through a one-electron reduction to form a semiquinone radical anion, followed by a second electron reduction to yield the hydroquinone (a 5,8-dihydroxyquinoxaline). This redox cycling is often implicated in the biological activity of quinone-containing compounds researchgate.net. The stability of the semiquinone radical is influenced by factors such as inductive effects and orbital interactions within the molecule researchgate.net. The N-oxide functional groups present in some quinoxaline derivatives are also susceptible to reduction by various oxidoreductases, a property that has been exploited in the design of prodrugs nih.gov.
Nucleophilic and Electrophilic Substitution Reactions on the Quinoxaline-5,8-dione (B3348068) System
The electron-deficient nature of the quinoxaline ring system makes it susceptible to nucleophilic attack, while the quinone ring is also a site for addition and substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for quinoxalines bearing good leaving groups. For instance, in 2,3-dichloroquinoxaline, the chlorine atoms are readily displaced by nucleophiles udayton.edu. In the case of this compound, the chlorine at the 6-position is activated by the adjacent carbonyl group and the heterocyclic ring, making it a prime site for nucleophilic substitution. A study on the synthesis of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones demonstrates this reactivity, where an arylamine displaces a substituent on the quinone ring nih.gov.
The reaction of quinoline-5,8-diones with charged phosphorus nucleophiles has been shown to result in O-phosphorylation of the corresponding hydroquinone, formed via a redox process, rather than direct substitution on the carbon skeleton researchgate.net. This indicates that for some nucleophiles, redox chemistry can precede or compete with substitution reactions.
Vicarious nucleophilic substitution (VNS) of hydrogen is another method for functionalizing the quinoxaline ring, particularly effective on quinoxaline N-oxides, which are more electrophilic rsc.org.
Electrophilic substitution on the quinoxaline nucleus is generally difficult due to the deactivating effect of the two nitrogen atoms. When it does occur, it is predicted to favor the benzene (B151609) ring over the pyrazine (B50134) ring reddit.com. For the this compound system, the quinone ring is already electron-poor, further disfavoring electrophilic attack.
Cycloaddition Reactions Involving Quinoxaline-5,8-dione Moieties
Quinoxaline-5,8-diones are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the carbonyl groups and the fused pyrazine ring, which activate the quinonoid double bonds niscpr.res.innih.gov.
2,3-Dimethyl-5,8-quinoxalinedione readily undergoes [4+2] cycloaddition reactions with various dienes acs.orgacs.org. The resulting Diels-Alder adducts can be tautomerized to the corresponding hydroquinones, which can then be oxidized to form new, larger heterocyclic quinone systems acs.org.
The reactivity and regioselectivity of these reactions have been investigated. For instance, the reaction of 6-chloro-5,8-quinoxalinedione with 2,3-dimethyl-1,3-butadiene was found to yield the corresponding quinone product directly in high yield, as the initial adduct spontaneously eliminates hydrogen chloride acs.org. This demonstrates a facile pathway for constructing more complex, fused heterocyclic systems from the 6-chloro-quinoxaline-5,8-dione scaffold.
| Diene | Quinoxaline-dione Reactant | Product(s) | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | 6-Chloro-5,8-quinoxalinedione | 6,9-Dihydro-2,3,7,8-tetramethylbenzo[g]quinoxaline-5,10-dione | 82 | acs.org |
| 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethyl-5,8-quinoxalinedione | 5a,6,9,9a-Tetrahydro-2,3,7,8-tetramethylbenzo[g]quinoxaline-5,10-dione | 46 | acs.org |
| Cyclopentadiene | 2,3-Dimethyl-5,8-quinoxalinedione | 6,9-Dihydro-2,3-dimethyl-6,9-methanobenzo[g]quinoxaline-5,10-diol | - | acs.org |
| Anthracene | 2,3-Dimethyl-5,8-quinoxalinedione | 6,11-Dihydro-2,3-dimethyl-6,11-o-benzenonaphtho[2,3-g]quinoxaline-5,12-diol | - | acs.org |
Table 1: Examples of Diels-Alder Reactions with Quinoxaline-5,8-diones.
While many cyclization reactions are designed to form the quinoxaline ring itself, intramolecular cyclizations can also be initiated from substituents attached to a pre-existing quinoxaline core. For example, an electrochemical oxidation-induced intramolecular annulation has been developed for synthesizing quinoxalines from N-aryl enamines. This process involves the formation of two C-N bonds through tandem azidation and cyclic amination rsc.orgresearchgate.net. Another approach involves a Palladium-catalyzed regioselective C-H olefination followed by a cyclization sequence to create fused indolo[1,2-a]quinoxaline derivatives nih.gov. These methods highlight the potential for using the quinoxaline system as a scaffold for building more complex, polycyclic structures through intramolecular cyclization strategies.
Transition Metal Coordination Chemistry of Quinoxaline-5,8-dione Ligands
The quinoxaline-5,8-dione scaffold is a subject of significant interest in coordination chemistry due to its versatile ligating properties. The presence of multiple heteroatoms—specifically two nitrogen atoms in the pyrazine ring and two oxygen atoms in the dione moiety—allows these molecules to coordinate with a variety of transition metals, forming stable complexes with diverse geometries and properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving quinoxaline-dione ligands is typically achieved through direct reaction between the ligand and a metal salt in a suitable solvent. isca.me A common method involves dissolving the quinoxaline-dione derivative in a solvent such as ethanol and adding a solution of the corresponding metal salt (e.g., CoCl₂, NiCl₂, CuCl₂). rdd.edu.iqnih.gov The reaction mixture is then refluxed for several hours, during which the complex precipitates. The resulting solid is subsequently filtered, washed, and dried. rdd.edu.iqnih.gov This general approach has been successfully used to synthesize a variety of mono- and polynuclear complexes. isca.meisca.in
The characterization of these metal complexes relies on a combination of spectroscopic and analytical techniques to determine their structure, composition, and bonding. isca.me
Elemental Analysis (CHN): This technique is used to confirm the empirical formula of the synthesized complexes by comparing the experimentally found percentages of carbon, hydrogen, and nitrogen with the calculated theoretical values. rdd.edu.iq
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O (carbonyl) and C=N groups in the complex's spectrum compared to the free ligand indicates the involvement of these groups in bonding with the metal ion. rdd.edu.iq The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. rdd.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy helps to further elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons on the quinoxaline ring upon complexation provide additional evidence of coordination. rdd.edu.iq
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The position and intensity of d-d transition bands are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral). eurjchem.com
Thermal Analysis (TG/DTA): Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are employed to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. eurjchem.comuobaghdad.edu.iq
The following table summarizes characterization data for representative transition metal complexes with ligands derived from quinoxaline-2,3-dione, which serves as a model for the broader quinoxaline-dione class.
| Complex Formula | Color | Key IR Bands (cm⁻¹) ν(M-O) | Key IR Bands (cm⁻¹) ν(M-N) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Proposed Geometry |
|---|---|---|---|---|---|
| [Co(L)₂Cl₂] | Greenish | 400-460 | 477-590 | 19-73 | Octahedral |
| [Ni(L)₂Cl₂] | Pale Green | 400-460 | 477-590 | 19-73 | Octahedral |
| [Cu(L)₂Cl₂] | Brown | 400-460 | 477-590 | 19-73 | Octahedral |
| [Cd(L)₂]Cl₂ | Yellow | 400-460 | 477-590 | 19-73 | Tetrahedral |
Data derived from studies on bidentate ligands of quinoxaline-2,3-dione. rdd.edu.iquobaghdad.edu.iq L represents the quinoxaline-dione derived ligand.
Role of Quinoxaline-5,8-diones as Polydentate Ligands
Quinoxaline-5,8-dione and its derivatives are classified as polydentate ligands, meaning they can bind to a central metal ion through two or more donor atoms simultaneously to form a chelate ring. nih.gov The stability of the resulting metal complexes is often enhanced by this chelate effect. nih.gov The specific donor sites in the quinoxaline-5,8-dione structure are the two carbonyl oxygen atoms and the two nitrogen atoms of the pyrazine ring.
Depending on the reaction conditions, the nature of the metal ion, and the substituents on the quinoxaline ring, these ligands can exhibit various coordination modes:
Bidentate Chelating Ligand: This is a common coordination mode where the ligand binds to the metal center through two donor atoms. For quinoxaline-5,8-diones, chelation can occur through the two oxygen atoms of the dione moiety, forming a stable six-membered ring with the metal ion. rdd.edu.iq Alternatively, coordination can involve one nitrogen and one adjacent oxygen atom.
Bridging Ligand: Quinoxaline-diones can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. rdd.edu.iqaau.edu.et In this role, the nitrogen atoms of the pyrazine ring can coordinate to one metal ion while the dione oxygens coordinate to another.
Monodentate Ligand: Although less common due to the availability of multiple donor sites, coordination through a single nitrogen atom is also possible, particularly if other coordinating sites are sterically hindered. isca.innih.gov
The versatility of quinoxaline-5,8-diones as polydentate ligands allows for the construction of metal complexes with varied structures and nuclearities, including mononuclear, binuclear, and polymeric systems. isca.meisca.in This structural diversity is fundamental to tuning the electronic, magnetic, and catalytic properties of the resulting coordination compounds. tandfonline.com
Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental results for the specific compound This compound (CAS No. 7697-85-0) are not available in the public domain. While information exists for structurally related compounds, such as its aromatic precursor 6-chloro-2,3-dimethylquinoxaline or other quinoxaline-dione isomers, these data are not applicable to the target molecule and would not provide a scientifically accurate analysis.
The strict requirement to generate content solely on "this compound" and to populate detailed data tables for advanced spectroscopic techniques cannot be fulfilled without the primary research data. Generating such an article would require fabricating data, which is contrary to the principles of scientific accuracy.
Therefore, the requested article focusing on the advanced spectroscopic and structural elucidation of this compound cannot be provided at this time due to the absence of published experimental findings for the following analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)
Vibrational Spectroscopy (FT-IR, DRIFT)
Mass Spectrometry (MS)
Electronic Absorption (UV-Vis) Spectroscopy
X-ray Crystallography
Structure Activity Relationship Sar Studies of 6 Chloro 2,3 Dimethylquinoxaline 5,8 Dione Derivatives
Positional and Substituent Effects on Biological Activity Modulation
The biological profile of 6-Chloro-2,3-dimethylquinoxaline-5,8-dione is intricately linked to the nature and position of its substituents. Modifications to the quinoxaline (B1680401) core can lead to significant changes in potency, selectivity, and pharmacokinetic properties.
The presence of a halogen at the 6-position of the quinoxaline ring is a critical determinant of biological activity. In studies of similar heterocyclic scaffolds, such as 1-phenylbenzazepines, a 6-chloro group has been shown to enhance affinity for certain biological targets. mdpi.comcuny.edu For quinoxaline-2,3-dione derivatives investigated as kainate receptor antagonists, substitutions at the 6 and 7-positions with halogens like chlorine and iodine are common strategies to modulate receptor affinity. nih.gov Specifically, for 1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones, 6,7-dichloro substitution is a key feature for potent antagonism at the glycine site of the NMDA receptor. acs.org This suggests that the chloro group in this compound likely plays a significant role in its interaction with biological targets, potentially through electronic and steric effects that influence binding affinity.
The methyl groups at the C2 and C3 positions of the pyrazine (B50134) ring also contribute significantly to the SAR of quinoxaline derivatives. Research on various quinoxaline-based compounds has shown that substitutions at these positions can drastically alter biological outcomes. For instance, in a series of antimicrobial quinoxalines, symmetrically disubstituted derivatives at the 2 and 3 positions with groups like 4-chloroaniline or thiophenol displayed significant antibacterial activity. nih.gov Conversely, introducing bulkier or different electronic groups can either enhance or diminish activity depending on the target. The methyl groups on this compound provide a baseline of lipophilicity and steric bulk that can be crucial for fitting into a specific binding pocket. Altering these methyl groups, for example, by replacing them with larger alkyl groups, phenyl rings, or hydrogen atoms, would be a key strategy in lead optimization to probe the steric and electronic requirements of the target protein.
Broader substitutions on the quinoxaline-5,8-dione (B3348068) core and its peripheral groups have been extensively studied to map out the SAR landscape. For instance, a series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones were synthesized and showed potent antiproliferative activity against rat aortic smooth muscle cells. nih.gov This highlights that modifications at both the 6 and 7 positions, in conjunction with changes at the 2 and 3 positions, can lead to potent compounds.
SAR studies on anticancer quinoxalines have revealed several trends:
Electron-releasing groups (like OCH₃) on phenyl rings attached to the quinoxaline core tend to be essential for activity, while electron-withdrawing groups (like F or Cl) can decrease it. mdpi.com
The nature of a linker atom (e.g., N vs. O) at the third position can influence activity, with an N-linker being preferable in some cases. mdpi.com
For quinoxaline sulfonamide derivatives, the position and type of substituent on the sulfonamide moiety can greatly affect antibacterial activity. mdpi.com
The table below summarizes the effect of various substitutions on the biological activity of different quinoxaline scaffolds, providing a framework for understanding the potential impact of modifications to this compound.
| Scaffold | Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |
| Quinoxaline | 2 and/or 3 | 4-triflouromethylanilino, 4-hydroxyanilino, phenylthio | Good to moderate antibacterial activity | nih.gov |
| Quinoxaline | 2 and/or 3 | Pipridino, morpholino | Reduced antibacterial activity | nih.gov |
| Quinoxaline | 7 | Electron-withdrawing group (NO₂) | Decreases anticancer activity | mdpi.com |
| Quinoxaline | Peripheral aromatic rings | Electron-releasing groups (e.g., OCH₃) | Increases anticancer activity | mdpi.com |
| Quinoxaline Sulfonamide | Phenylsulfonamide moiety | ortho-OH | Increased antibacterial activity | mdpi.com |
| Quinoxaline Sulfonamide | Phenylsulfonamide moiety | 2-chlorophenyl | Moderate antibacterial activity | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on quinoxaline derivatives to identify key molecular descriptors that govern their therapeutic effects.
For instance, a 2D-QSAR model was developed for a series of quinoxaline derivatives as anticancer agents against triple-negative breast cancer. nih.gov This model identified five molecular descriptors influencing activity:
Epsilon3 (Energy dispersive)
T_T_C_6 (Protein-coding gene)
MMFF_6 (Molecular force field)
XA (Most hydrophobic hydrophilic distance)
Zcomp Dipole
In another study on imidazo[1,2-a]quinoxaline derivatives with antitumor activity, a QSAR model was built using a genetic function algorithm (GFA). abjournals.org The predictive ability of such models can guide the design of new, more potent analogs. abjournals.org These studies indicate that a combination of electronic, steric, and hydrophobic properties are crucial for the bioactivity of the quinoxaline scaffold. Applying similar QSAR approaches to derivatives of this compound could help in predicting the activity of novel compounds and prioritizing their synthesis.
Ligand Efficiency and Lipophilicity Considerations in Optimized SAR
In modern drug discovery, optimizing SAR is not just about increasing potency but also about maintaining favorable physicochemical properties. Two important metrics in this regard are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). sciforschenonline.org
Ligand Efficiency (LE) measures the binding energy per heavy atom of a molecule. It helps in identifying small, efficient fragments that can be grown into more potent leads without becoming excessively large.
Lipophilic Ligand Efficiency (LLE) is calculated by subtracting the lipophilicity (logP or logD) from the potency (pIC50 or pKi). sciforschenonline.org This metric is crucial because it helps to ensure that increases in potency are not solely due to an increase in lipophilicity, which can lead to poor solubility, off-target effects, and toxicity. sciforschenonline.org
Mechanistic Investigations of Biological Activities of 6 Chloro 2,3 Dimethylquinoxaline 5,8 Dione Analogues in Vitro and Preclinical
Antiviral Activity and Underlying Mechanisms of Action
Quinoxaline (B1680401) derivatives have demonstrated notable potential as antiviral agents, with research pointing to specific mechanisms by which they can disrupt the viral life cycle. nih.govnih.gov
Inhibition of Viral Replication Processes (e.g., Coronavirus replication)
Certain quinoxaline-5,8-dione (B3348068) analogues have been identified as inhibitors of coronavirus replication. For instance, the compound 6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione has been highlighted for its activity in this area. The planar polyaromatic system of quinoxaline derivatives makes them suitable candidates for targeting viral proteins essential for replication. In the context of influenza viruses, this scaffold is being explored for its potential to target the NS1 protein, a highly conserved protein encoded by the influenza virus, thereby blocking viral replication. nih.gov
Interaction with Viral Proteins and Nucleic Acids (e.g., RNA-binding inhibition of nucleoproteins)
A key antiviral mechanism of quinoxaline analogues involves their interaction with viral nucleoproteins (N.P.s). Research has shown that certain quinoxaline-based compounds can significantly reduce the RNA-binding ability of the coronavirus nucleocapsid protein. This interaction is crucial as it can impede the association of RNA with the N-terminal domain of the nucleoprotein, a critical step in the viral life cycle. By interfering with this binding process, these compounds effectively inhibit the packaging of the viral genome and the assembly of new virus particles.
Anti-proliferative and Cytotoxic Mechanisms
In addition to their antiviral effects, quinoxaline-5,8-dione analogues exhibit potent anti-proliferative and cytotoxic activities against various cancer cell lines. mdpi.com The mechanisms underlying these effects are multifaceted, involving the modulation of cellular signaling, enzyme inhibition, and direct cytotoxic effects on cancer cells.
Modulation of Cellular Signaling Pathways (e.g., Extracellular Signal-Regulated Kinase 1/2 pathway)
One of the significant anti-proliferative mechanisms of quinoxaline-5,8-diones is the modulation of key cellular signaling pathways. A mechanistic study revealed that the inhibitory effect of a representative quinoxaline-5,8-dione on vascular smooth muscle cell proliferation is mediated by modulating the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. nih.gov The ERK1/2 pathway is a critical regulator of cell proliferation and survival, and its inhibition can lead to cell cycle arrest and apoptosis, thereby controlling the growth of cancer cells.
Inhibition of Key Enzymes (e.g., Transglutaminase 2, HPPD)
Quinoxaline derivatives have been shown to inhibit the activity of specific enzymes implicated in cancer progression.
Transglutaminase 2 (TGase 2): This enzyme is involved in pro-survival and anti-apoptotic pathways in oncogenesis. A quinoxaline derivative, GK13, was identified as a competitive inhibitor of TGase 2. researchgate.net By inhibiting TGase 2, GK13 can disrupt downstream signaling, such as the NF-κB activation pathway, which is crucial for the survival of cancer cells. researchgate.net The IC50 value for GK13's inhibition of guinea pig liver TGase 2 was approximately 16.4 µM. researchgate.net
p-Hydroxyphenylpyruvate dioxygenase (HPPD): While not directly 6-Chloro-2,3-dimethylquinoxaline-5,8-dione, hybrid molecules incorporating a quinoxaline scaffold have been designed as potent inhibitors of HPPD. This enzyme is a target for herbicide development, but the principle of designing quinoxaline-based compounds to inhibit specific enzymes is a key strategy in drug discovery.
Targeted Effects on Cancer Cell Lines (e.g., MCF-7, HCT-116)
Analogues of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines, with notable activity against breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cells. mdpi.comnih.gov The potency of these compounds can be influenced by the specific chemical groups attached to the quinoxaline core. mdpi.com For example, certain derivatives have shown IC50 values in the low micromolar range against these cell lines. mdpi.comnih.gov
The tables below summarize the reported in vitro anti-proliferative activity of various quinoxaline analogues against MCF-7 and HCT-116 cancer cell lines.
Table 1: Anti-proliferative Activity of Quinoxaline Analogues on MCF-7 Cell Line
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound 14 (a 1-(N-substituted)-quinoxaline) | 2.61 | mdpi.com |
| Compound XVa (a quinoxaline with an amide moiety) | 5.3 | nih.gov |
| Compound VIIIc (a quinoxaline with a urea moiety) | 9 | mdpi.comnih.gov |
Table 2: Anti-proliferative Activity of Quinoxaline Analogues on HCT-116 Cell Line
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound VIIIc (a quinoxaline with a urea moiety) | 2.5 | mdpi.comnih.gov |
| Compound XVa (a quinoxaline with an amide moiety) | 4.4 | nih.gov |
| Quinoxaline-arylfuran derivative QW12 | 65.43% inhibition | nih.gov |
Inhibition of Vascular Smooth Muscle Cell Proliferation
The excessive proliferation of vascular smooth muscle cells (VSMCs) is a key contributor to the development of cardiovascular diseases such as atherosclerosis and restenosis following angioplasty. nih.gov Quinoxaline-5,8-dione derivatives have been investigated for their potential to inhibit this process. Studies have shown that certain analogues of this compound exhibit potent antiproliferative activity against rat aortic smooth muscle cells (RAoSMCs). nih.gov
A series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones were synthesized and found to effectively inhibit the proliferation of these cells. nih.gov Further mechanistic investigation into a representative compound from this series revealed that its inhibitory effect was mediated through the modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway within the RAoSMCs. nih.gov This pathway is a critical regulator of cell growth and proliferation, suggesting that these quinoxaline-5,8-dione analogues interfere with fundamental signaling cascades that govern VSMC multiplication. nih.govnih.gov The research highlights the potential of this chemical scaffold in developing agents that target vascular proliferative disorders. nih.gov
Receptor Antagonism and Enzyme Inhibition Studies
Ionotropic Glutamate Receptor (AMPA) Antagonism
Quinoxalinediones are a well-established class of compounds that act as antagonists at ionotropic glutamate receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. nih.govnih.gov These receptors are crucial for fast synaptic transmission in the central nervous system, and their antagonists have been explored for therapeutic potential in various neurological disorders. nih.gov The quinoxalinedione scaffold serves as a bioisostere for the α-amino acid glutamate, allowing it to bind to the receptor without activating it. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted on quinoxalinedione derivatives to optimize their potency and selectivity for AMPA receptors. nih.gov Research has identified key structural features necessary for high-affinity binding and antagonism. For instance, specific substitutions on the quinoxaline ring system can fine-tune the compound's selectivity for AMPA receptors over other iGluRs like NMDA and kainate receptors. nih.govacs.org Compounds such as 6-nitro-7-sulfamobenzo[f]quinoxaline-2,3-dione (NBQX) are potent and selective competitive antagonists of AMPA receptors. nih.gov The development of these antagonists has been a significant area of interest, leading to first and second-generation compounds with improved pharmacological profiles. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com Quinoxaline derivatives have been synthesized and evaluated as potential inhibitors of these cholinesterases. nih.govresearchgate.net
In a study evaluating a series of quinoxaline analogues, 6-chloro-2,3-dimethylquinoxaline (a related precursor) showed diminished activity against AChE. nih.gov Specifically, introducing a 6-chloro substitution to the 2,3-dimethylquinoxaline structure resulted in reduced inhibitory potency. nih.gov Furthermore, derivatives with 2,3-dimethyl substitution, including the 6-chloro variant, were found to have no inhibitory activity against BuChE. nih.gov This suggests that while the quinoxaline scaffold can be a basis for cholinesterase inhibitors, the specific substitution pattern of 6-chloro-2,3-dimethylquinoxaline is not favorable for potent inhibition of either AChE or BuChE. nih.gov In contrast, other quinoxaline derivatives have shown selective and potent inhibition of BuChE, indicating that the substituent groups on the quinoxaline ring play a critical role in determining the inhibitory activity and selectivity. researchgate.net
| Compound | IC₅₀ AChE (µM) | IC₅₀ BuChE (µM) |
|---|---|---|
| 6-Chloro-2,3-dimethylquinoxaline | Diminished Activity | No Activity |
Dipeptidyl Peptidase-IV (DPP-4) Inhibition
Dipeptidyl peptidase-IV (DPP-4) is a serine peptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibition of DPP-4 is an established therapeutic approach for type 2 diabetes. rsc.org High-throughput screening of chemical libraries has identified quinoxalinedione derivatives as potent and novel leads for DPP-4 inhibitors. nih.gov
The quinoxaline scaffold is considered a promising biomedical class for developing antidiabetic agents. nih.gov Structure-activity relationship studies have revealed that specific substitutions on the quinoxaline ring are important for potent DPP-4 inhibition. nih.gov For example, N-ureido-quinoxalinedione derivatives have been discovered as a novel series of DPP-4 inhibitors. nih.gov Research has shown that a nitro group on the quinoxaline moiety and an aromatic sulfonyl substituted ureido group can dramatically increase inhibitory potency. nih.gov This indicates that analogues of this compound could potentially be developed into effective DPP-4 inhibitors with appropriate structural modifications. nih.govresearchgate.net
Other Preclinical Biological Activities and Their Mechanistic Basis
Antimicrobial, Antibacterial, and Antifungal Activity
Compounds featuring the quinoxaline nucleus are known to exhibit a wide array of biological activities, including significant antimicrobial effects. nih.gov Various derivatives have been synthesized and tested against a range of pathogens, demonstrating both antibacterial and antifungal properties. nih.gov
The antimicrobial potential of the quinoxaline scaffold has been attributed to its unique chemical structure, which can be readily modified to enhance activity. Researchers have synthesized new quinoxaline derivatives by performing molecular transformations on a core nucleus, such as 2-chloro-3-methylquinoxaline, to create compounds with optimized antimicrobial action. nih.gov These modifications often involve attaching different functional groups, such as aromatic aldehydes and amines, to the quinoxaline ring system to produce Schiff bases. nih.gov The resulting compounds have been screened for their activity against various bacteria and fungi, with many showing promising results. nih.gov This body of research suggests that the this compound framework is a promising starting point for the development of new antimicrobial agents.
Anti-inflammatory Properties
Quinoxaline derivatives have demonstrated notable anti-inflammatory activities in various preclinical models. These studies suggest that the anti-inflammatory effects of these compounds are mediated through the modulation of key inflammatory pathways and mediators.
In a study investigating aminoalcohol-based quinoxaline derivatives, specifically DEQX and OAQX, significant anti-inflammatory effects were observed. These compounds were shown to act on leukocyte migration and decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) nih.gov. The reduction in these key signaling molecules suggests a mechanism that involves the dampening of the inflammatory cascade. Furthermore, both DEQX and OAQX exhibited peripheral analgesic effects, which often accompanies anti-inflammatory activity nih.gov.
Another study focused on quinoxaline sulfonamide derivatives and their in vitro anti-inflammatory activity in albino rats using the carrageenan-induced paw edema model. The synthesized derivatives showed a percentage of inhibition of inflammation ranging from 2.25% to 22.95%, indicating a variable but present anti-inflammatory effect within this class of compounds sphinxsai.com. The mechanism behind this effect is suggested to be related to the inhibition of inflammatory mediators induced by carrageenan sphinxsai.com.
The anti-inflammatory potential of quinoxaline derivatives is further supported by research on other heterocyclic compounds containing the quinoxaline scaffold. These studies highlight the role of these derivatives in inhibiting inflammatory mediators, which is a key mechanism in their therapeutic action researchgate.netnih.govresearchgate.net. The broad anti-inflammatory and analgesic activities underscore the potential of the quinoxaline core structure in the development of new anti-inflammatory agents researchgate.net.
Interactive Data Table: Anti-inflammatory Activity of Quinoxaline Analogues
| Compound/Derivative | Model System | Key Findings | Reference |
| DEQX and OAQX | Mouse carrageenan peritonitis | Decreased leukocyte migration; Reduced IL-1β and TNF-α levels; Showed peripheral analgesic effect. | nih.gov |
| Quinoxaline Sulfonamides | Carrageenan-induced paw edema in rats | Inhibition of edema ranging from 2.25% to 22.95%. | sphinxsai.com |
| Substituted quinoxalines | Acetic acid-induced writhing and Carrageenan-induced paw edema in rodents | Significant analgesic activity and reduction in paw edema. | researchgate.net |
Neuropharmacological Effects (e.g., Anxiolytic, Anticonvulsant)
Analogues of this compound, specifically various quinoxaline derivatives, have been investigated for their effects on the central nervous system, revealing potential anxiolytic and anticonvulsant properties in preclinical studies.
Anxiolytic Activity:
A study on a series of novel C2,C3-quinoxaline derivatives identified several compounds with promising anxiolytic potential. When evaluated in vivo using the elevated plus maze (EPM), open field (OF), and light-dark box (LDB) tests, compounds 2a, 2b, 2c, and 4b demonstrated anxiolytic properties. Notably, compound 2b, identified as 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride, was the most active in the LDB test. Pharmacophore analysis suggested a comparison with the reference drug diazepam nih.gov.
Further research on quinoxalinone derivatives also pointed to anxiolytic effects. For instance, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide showed the highest anxiolytic activity at a low dose, while 6-nitro-1,4-dihydroquinoxaline-2,3-dione exhibited a better anxiolytic effect than diazepam at a higher dose oauife.edu.ng. These findings indicate that the quinoxaline scaffold is a viable starting point for the development of new anxiolytic agents.
Anticonvulsant Activity:
Several studies have highlighted the anticonvulsant potential of quinoxaline derivatives. In one study, novel synthetic quinoxalines were evaluated using the pentylenetetrazol (PTZ)-induced seizure model. Compounds 24, 28, 32, and 33 showed promising activities with significant ED₅₀ values. Docking studies suggested that the mechanism of action for these derivatives could be through the antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor nih.gov.
Another investigation into new derivatives of quinoxaline found that compounds V1 and V3 exhibited the highest anticonvulsant effects relative to phenobarbital sodium in a PTZ-induced seizure model nih.gov. Furthermore, a study on quinoxalinone derivatives identified that 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione showed significant anticonvulsant action oauife.edu.ngoauife.edu.ng. This finding is particularly relevant as it points to the potential of chloro-substituted quinoxaline diones in seizure control. The diverse pharmacological activities of quinoxaline derivatives, including their neuroprotective and anticonvulsant effects, make them an interesting class of compounds for further investigation in neuropharmacology nih.gov.
Interactive Data Table: Neuropharmacological Effects of Quinoxaline Analogues
| Compound/Derivative | Biological Effect | Model System | Key Findings | Reference |
| C2,C3-quinoxaline derivatives (2a, 2b, 2c, 4b) | Anxiolytic | Elevated plus maze, Open field, Light-dark box in vivo | Demonstrated anxiolytic properties; compound 2b was most active. | nih.gov |
| N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Anxiolytic | In vivo models in mice | Showed highest anxiolytic activity at 2.5 mg/kg. | oauife.edu.ng |
| 6-nitro-1,4-dihydroquinoxaline-2,3-dione | Anxiolytic | In vivo models in mice | Better anxiolytic effect than diazepam at 30 mg/kg. | oauife.edu.ng |
| Synthetic quinoxalines (24, 28, 32, 33) | Anticonvulsant | Pentylenetetrazol-induced seizure model | Showed promising anticonvulsant activities with ED₅₀ values ranging from 23.02 to 37.50 mg/kg. | nih.gov |
| Quinoxaline derivatives (V1, V3) | Anticonvulsant | Pentylenetetrazol-induced seizure model | High anticonvulsant potency relative to phenobarbital sodium. | nih.gov |
| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | Anticonvulsant | In vivo models in mice | Showed significant anticonvulsant action. | oauife.edu.ngoauife.edu.ng |
Computational Chemistry and Molecular Modeling Studies of 6 Chloro 2,3 Dimethylquinoxaline 5,8 Dione
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com The goal is to predict the binding mode and affinity, which is often represented by a scoring function that estimates the strength of the interaction. mdpi.com
Molecular docking is frequently employed to understand how a potential drug molecule like a quinoxaline (B1680401) derivative might interact with the active site of a target enzyme. The process involves placing the ligand into the binding site in various conformations and orientations and evaluating the interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com
While specific molecular docking studies detailing the binding of 6-Chloro-2,3-dimethylquinoxaline-5,8-dione to particular enzyme active sites are not extensively available in the reviewed scientific literature, studies on similar quinoxaline-dione derivatives have been performed. For instance, computational analyses of 6,7-dichloro-5,8-quinolinedione derivatives against the DT-diaphorase (NQO1) enzyme have shown that the quinone core is crucial for binding. mdpi.com Such studies reveal key interactions, like hydrogen bonds between the dione's oxygen atoms and amino acid residues (e.g., Tyrosine) in the enzyme's active site, along with hydrophobic interactions with residues like Phenylalanine. mdpi.com A similar approach could be used to screen this compound against a panel of enzymes to identify potential biological targets.
Beyond enzymes, molecular docking can predict the binding of ligands to various receptors. This is critical for predicting a compound's efficacy and potential for off-target effects. The selectivity of a compound for a specific receptor over others is a key factor in developing safe and effective therapeutic agents.
Specific receptor binding and selectivity predictions for this compound are not detailed in publicly available research. However, the general methodology involves docking the compound into the binding sites of multiple, often related, receptors. By comparing the calculated binding affinities (docking scores), researchers can hypothesize about the compound's selectivity. For the broader class of quinoxalines, these studies are vital, as these compounds are known to interact with a wide array of biological targets. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to assess the stability of a ligand-receptor complex predicted by docking and to analyze the flexibility of the compound. nih.govnih.govmdpi.com
There are no specific published MD simulation studies focused on this compound. In a typical study, the compound would be placed in a simulated physiological environment (e.g., a box of water molecules). The simulation would track the atomic movements over a period of nanoseconds to microseconds. The resulting trajectory would reveal the compound's preferred conformations, its flexibility, and its interactions with solvent molecules. If complexed with a protein, an MD simulation could confirm the stability of the binding pose obtained from docking, showing whether the key interactions are maintained over time. plos.orgunimi.it
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nanobioletters.com These methods can calculate properties such as the distribution of electron density, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. uctm.eduresearchgate.net These properties are fundamental to understanding a molecule's reactivity and intermolecular interactions.
While DFT studies specifically for this compound are not prominent in the literature, extensive research has been conducted on structurally similar compounds like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. uctm.eduresearchgate.netresearchgate.net In such studies, DFT calculations at the B3LYP/6-311++G(2d,2p) level are often used to optimize the molecular geometry and predict bond lengths and angles. uctm.eduresearchgate.net Analysis of the HOMO and LUMO energy gap helps determine the molecule's chemical reactivity and kinetic stability. For the related 1,4-diallyl derivative, it was found that the oxygen atoms significantly affect its electrophilic reactivity, while the carbon atoms of the aromatic ring influence its nucleophilic reactivity. uctm.eduresearchgate.net A similar DFT analysis of this compound would provide crucial insights into its electronic characteristics and reaction potential.
Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com Pharmacophore models are built from the structures of known active ligands or the ligand-binding site of a receptor and are then used as 3D queries to screen large compound libraries (virtual screening) to identify new molecules with potential activity. nih.govnih.govdergipark.org.tr
Specific pharmacophore models derived from or used to discover this compound have not been published. The development of such a model would involve identifying the key chemical features of the compound—such as hydrogen bond acceptors (the oxygen and nitrogen atoms), hydrophobic regions (the dimethyl-substituted pyrazine (B50134) ring), and aromatic features. This pharmacophore model could then be used to search databases for structurally diverse compounds that share these essential features, potentially leading to the discovery of novel analogues with improved properties. wustl.edu
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in early-stage drug discovery to filter out candidates that are likely to fail due to poor ADME profiles. Properties such as molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors are commonly calculated as they correlate with a compound's ability to be absorbed and distributed in the body. dovepress.com
For this compound, ADME-related properties have been computationally predicted and are available in databases like PubChem. nih.gov These descriptors are calculated based on the molecule's structure and provide a preliminary assessment of its drug-likeness.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₇ClN₂O₂ |
| Molecular Weight | 222.63 g/mol |
| XLogP3-AA (Lipophilicity) | 1.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 222.020 g/mol |
| Topological Polar Surface Area | 56.4 Ų |
| Heavy Atom Count | 15 |
| Complexity | 309 |
Data sourced from PubChem CID 363449. nih.gov
These predicted values suggest that this compound generally adheres to common guidelines for drug-likeness, such as Lipinski's Rule of Five, indicating a higher likelihood of oral bioavailability.
Emerging Applications and Future Research Directions
Role of Quinoxaline-5,8-diones as Versatile Synthetic Intermediates and Building Blocks
Quinoxaline-5,8-diones serve as crucial intermediates in the synthesis of more complex molecular architectures, particularly linearly fused heterocyclic quinones. Their electron-deficient character makes them excellent substrates for a variety of chemical transformations.
One of the most significant applications is in Diels-Alder reactions. For instance, 2,3-dimethylquinoxaline-5,8-dione readily reacts with silyloxyl dienes, such as Danishefsky's diene (trans-1-methoxy-3-[(trimethylsilyl)oxy]-l,3-butadiene), to produce trihydroxy compounds which can be oxidized to form benzo[g]quinoxaline-5,10-dione derivatives. nih.gov This cycloaddition pathway is a key strategy for constructing larger, polycyclic systems with potential applications in cancer chemotherapy. nih.govmdpi.com
Furthermore, the quinoxaline-5,8-dione (B3348068) core can be synthesized from more common starting materials like p-dimethoxybenzene. The process involves nitration, reduction of the nitro groups, and subsequent condensation and oxidation steps to form the desired dione structure. nih.gov The presence of halogen substituents, such as in 6,7-dichloro-5,8-quinoxalinedione, provides reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the compound's properties. nih.govsemanticscholar.org This synthetic flexibility underscores the role of quinoxaline-5,8-diones as foundational building blocks in the creation of novel compounds. nih.gov
Potential in Materials Science and Photochemistry (e.g., Photoinitiators of Polymerization)
The unique electronic properties of the quinoxaline (B1680401) scaffold have led to its exploration in materials science and photochemistry. rsc.org Quinoxaline derivatives are recognized for their potential as electron-transporting materials in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgbeilstein-journals.org Their strong electron-accepting nature and potential for extended conjugation are key attributes for these applications. beilstein-journals.org
A particularly promising area is their use as photoinitiators for polymerization. mdpi.com Photopolymerization is a process that uses light to convert liquid monomers into solid polymers, a technique with significant advantages over traditional thermal methods, especially in fields like 3D printing and dentistry. mdpi.comresearchgate.net Quinoxaline derivatives have been identified as a promising scaffold for designing both UV and visible-light photoinitiating systems. mdpi.comresearchgate.net
These compounds can act as photosensitizers in two-component initiating systems. nih.govmdpi.com When exposed to light, the quinoxaline derivative enters an excited state and can then interact with a co-initiator (an electron or hydrogen donor) to generate free radicals. nih.govmdpi.com These radicals then initiate the polymerization of monomers, such as acrylates. nih.gov Research has shown that the efficiency of these quinoxaline-based systems can be comparable to commercial photoinitiators like camphorquinone, which is widely used in dental applications. nih.govnih.gov The ability to function under visible light is a significant advantage, as it avoids the safety concerns associated with UV radiation. mdpi.com
| Application Area | Role of Quinoxaline-5,8-dione | Key Advantages |
| Organic Electronics | Electron-transporting material in OLEDs, organic solar cells | Strong electron-accepting ability, tunable properties. rsc.orgbeilstein-journals.org |
| Photopolymerization | Photoinitiator/Photosensitizer for free radical polymerization | High efficiency, can be designed for visible light, reduces safety concerns. mdpi.comresearchgate.net |
| Dentistry | Component in photocurable dental fillings | Comparable performance to commercial initiators, lower temperature increase during curing. nih.govnih.gov |
Development of Novel Chemical Probes and Biological Tools Based on the Quinoxaline-5,8-dione Scaffold
The inherent biological activity of the quinoxaline core makes it an attractive scaffold for the development of chemical probes and tools to investigate biological processes. nih.gov These tools can be designed to interact with specific biological targets, such as proteins or nucleic acids, allowing researchers to study their function and localization within cells.
For example, quinoxaline derivatives have been investigated as inhibitors of various enzymes and cellular processes. A series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones demonstrated potent antiproliferative activity against vascular smooth muscle cells. nih.govresearchgate.net Mechanistic studies revealed that their inhibitory effect was mediated by modulating specific signaling pathways, highlighting their potential as tools to dissect cellular signaling. nih.govresearchgate.net
Furthermore, the fluorescent properties of some quinoxaline derivatives make them suitable for use as biological imaging agents. rsc.org By attaching a quinoxaline-based fluorophore to a molecule with affinity for a specific cellular component, researchers can visualize that component using fluorescence microscopy. The development of such probes is crucial for advancing our understanding of cell biology and disease mechanisms.
Advanced Methodologies for High-Throughput Synthesis and Screening of Quinoxaline-5,8-dione Libraries
To fully explore the potential of the quinoxaline-5,8-dione scaffold, efficient methods for synthesizing and screening large numbers of derivatives are required. High-throughput synthesis (HTS) allows for the rapid creation of a "library" of structurally related compounds.
Recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols. researchgate.net This includes the use of microwave-assisted synthesis, ionic liquids as reaction solvents, and catalyst-free reactions in green solvents like water. rsc.orgnih.govsemanticscholar.org These methods can significantly reduce reaction times and improve yields compared to traditional approaches. nih.gov
One innovative technique is the use of microdroplet-assisted reactions combined with mass spectrometry for high-throughput screening. nih.gov This platform allows for the synthesis of quinoxaline derivatives to be completed in milliseconds with high conversion rates, without the need for a catalyst. nih.gov The system enables the rapid screening of various reaction conditions (such as solvent composition, flow rate, and temperature) to quickly identify the optimal parameters for synthesis. nih.gov This technology has the potential to dramatically accelerate the discovery of new quinoxaline derivatives with desired properties.
Once a library of compounds is synthesized, it can be subjected to high-throughput screening to identify "hits" with specific biological activities or material properties. asinex.com These screening libraries are essential tools in modern drug discovery and materials science, enabling the rapid evaluation of thousands of compounds. asinex.comsigmaaldrich.com
Design Principles for Next-Generation Quinoxaline-5,8-dione Analogues with Enhanced Specificity and Potency
The design of new quinoxaline-5,8-dione analogues with improved properties is guided by structure-activity relationship (SAR) studies. rsc.orgnih.gov SAR studies systematically modify the structure of a lead compound and evaluate how these changes affect its biological activity or physical properties. This information is then used to build a model of the key pharmacophoric features required for activity.
For instance, in the development of anticancer agents, researchers have designed and synthesized quinoxaline derivatives that target specific enzymes like histone deacetylases (HDACs). nih.gov The design principles involved incorporating features known to be important for HDAC inhibition, such as a zinc-binding group and a linker region, onto the quinoxaline scaffold. nih.gov SAR studies on these compounds revealed that the type and position of substituents on the quinoxaline ring significantly impact their potency and selectivity. nih.gov For example, the presence of a chloro group at a specific position was found to enhance activity compared to a methoxy group. nih.gov
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-2,3-dimethylquinoxaline-5,8-dione, and how can purity be optimized during synthesis?
Methodological Answer:
- Synthesis Protocol : A phase-transfer-catalyzed (PTC) approach using Triethyl Benzyl Ammonium Chloride (TEBAC) is effective for introducing substituents to the quinoxaline core . This method minimizes side reactions and enhances yield.
- Purity Optimization :
- Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Characterize intermediates via IR and NMR spectroscopy to confirm structural integrity .
Q. How should researchers handle safety risks associated with this compound during laboratory experiments?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (OSHA-compliant) to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
- Spill Management : Avoid water contact; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin exposure, wash immediately with soap and water; for eye contact, rinse for 15+ minutes with saline solution .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Core Techniques :
- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups at C2/C3, chloro at C6) .
- FT-IR : Confirm carbonyl (C=O) and aromatic C-Cl stretches (~1700 cm⁻¹ and 600–800 cm⁻¹, respectively) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.3) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
Q. What experimental design strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
Methodological Answer:
- Factorial Design :
- Replication Studies :
Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic or photochemical processes?
Methodological Answer:
- Mechanistic Probes :
- Use isotopic labeling (e.g., ¹⁸O in dione groups) to track oxygen transfer in redox reactions .
- Employ quenching experiments (e.g., TEMPO for radical intermediates) to identify transient species .
- In Situ Monitoring :
Q. What strategies optimize the compound’s stability in aqueous or biological matrices for pharmacokinetic studies?
Methodological Answer:
- Stability Testing :
- Formulation Design :
- Encapsulate in liposomes or cyclodextrins to protect reactive functional groups (e.g., quinone moieties) .
Critical Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
